D-glyceraldehyde
Overview
Description
D-glyceraldehyde is a simple sugar molecule that plays a crucial role in various metabolic pathways. It is an intermediate in glycolysis, a fundamental process for energy production in cells. D-glyceraldehyde is also involved in other metabolic pathways and can be synthesized from different precursors or through enzymatic reactions.
Synthesis Analysis
The synthesis of D-glyceraldehyde and its derivatives has been explored in several studies. For instance, D-glyceraldehyde acetonide serves as a common building block for the stereoselective synthesis of various compounds, including D-fagomine and its analogs, which have been evaluated for their biological activity . Additionally, D-glyceraldehyde has been synthesized through the Barton's oxidation method, which is a chemical oxidation process . Enzymatic methodologies have also been developed for the synthesis of enantiomerically pure glyceraldehyde 3-phosphates, highlighting the importance of D-glyceraldehyde in metabolic pathways .
Molecular Structure Analysis
The molecular structure of D-glyceraldehyde-related enzymes has been studied extensively. For example, the crystal structure of D-glycerate dehydrogenase, which catalyzes the reduction of hydroxypyruvate to D-glycerate, reveals a symmetrical dimer with significant structural homology to other NAD-dependent enzymes . Similarly, the structure of D-glyceraldehyde-3-phosphate dehydrogenase from various organisms, including thermophilic archaebacteria and eubacteria, has been characterized, showing homotetrameric arrangements and extreme thermal stability .
Chemical Reactions Analysis
D-glyceraldehyde is involved in several chemical reactions within biological systems. It is the substrate for D-glyceraldehyde-3-phosphate dehydrogenase, which catalyzes its conversion to glyceraldehyde 3-phosphate . This reaction is a key step in glycolysis. D-glyceraldehyde can also induce the production of reactive oxygen species in pancreatic islets, leading to oxidative stress and impaired beta cell function . Furthermore, the reactivity of D-glyceraldehyde derivatives has been exploited in synthetic chemistry to produce various regio- and diastereoselective transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of D-glyceraldehyde and its related compounds have been investigated. For instance, the enzyme D-glyceraldehyde-3-phosphate dehydrogenase from Methanothermus fervidus is stable up to 75 degrees Celsius and shows unique properties such as the ability to react with both NAD+ and NADP+ . The enzyme from Thermotoga maritima is even more thermostable, with a transition temperature of 109 degrees Celsius . The stability and reactivity of these enzymes are indicative of the robust nature of D-glyceraldehyde-related compounds in extreme conditions.
Scientific Research Applications
1. Metabolism and Enzymatic Action
D-glyceraldehyde plays a crucial role in liver metabolism, primarily through phosphorylation by triokinase. This process is essential in the metabolism of fructose and its incorporation into the common glycolytic pathway (Sillero, Sillero, & Sols, 1969).
2. Influence on Pancreatic β-cell Function
Studies have shown that D-glyceraldehyde stimulates insulin release from pancreatic β-cells. However, unlike glucose, it seems to stimulate β-cells through mechanisms not involving its glycolytic metabolism (Best, Elliott, & Davies, 1997).
3. Ligand Binding Properties in Biochemistry
D-glyceraldehyde-3-phosphate dehydrogenase (G3PDH), a crucial enzyme in glycolysis, exhibits unique ligand binding properties when interacted with D-glyceraldehyde. Studies involving this interaction have led to discoveries about enzyme behavior and function (Ho & Tsou, 1979).
4. Effects on Oxidative Stress and Beta Cell Function
Research indicates that D-glyceraldehyde can form reactive oxygen species (ROS) in pancreatic islets, affecting beta cell function and leading to oxidative stress. This finding has implications for understanding glucose toxicity in beta cells exposed to high glucose concentrations (Takahashi et al., 2004).
5. Synthetic Applications in Medicine and Nature Products
D-(R)-Glyceraldehyde acetonide is used in synthesizing various medicines and natural products. The method of synthesis and its Wittig reaction stereoselectivity have been explored, enhancing understanding of its application in pharmaceuticals (Yang De-yu, 2006).
properties
IUPAC Name |
(2R)-2,3-dihydroxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196464 | |
Record name | Glyceraldehyde, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | D-Glyceraldehyde | |
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Product Name |
D-glyceraldehyde | |
CAS RN |
453-17-8 | |
Record name | (+)-Glyceraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceraldehyde, D- | |
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Record name | D-glyceraldehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02536 | |
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Record name | D-glyceraldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91534 | |
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Record name | Glyceraldehyde, D- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-(+)-glyceraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.562 | |
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Record name | GLYCERALDEHYDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41A680M0WB | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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